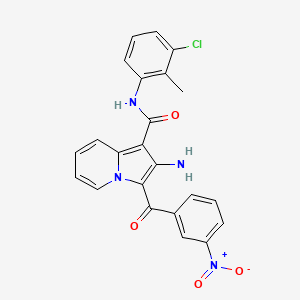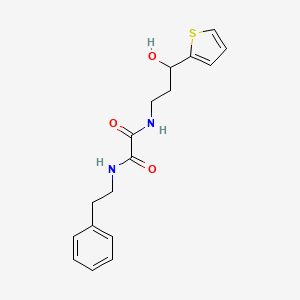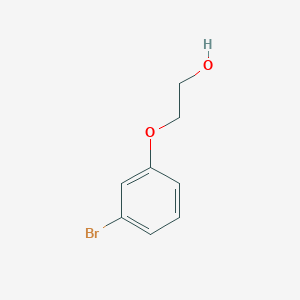![molecular formula C8H13ClO4 B3007953 Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate CAS No. 142471-67-8](/img/structure/B3007953.png)
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate, also known as ethyl glycidate or ethyl 2-(chloromethyl)oxirane-2-acetate, is a chemical compound used in various scientific research applications. It is a colorless liquid with a sweet, fruity odor and is commonly used as a flavoring agent in the food industry. However, its applications extend beyond the food industry, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Toxicity and Environmental Safety Assessment
Ethyl 2-methyl-1,3-dioxolane-2-acetate has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Studies indicate that this compound is not genotoxic and poses no safety concerns for skin sensitization at declared levels of use. Its exposure levels are below the threshold of toxicological concern for local respiratory toxicity and it is not expected to be phototoxic or photoallergenic. Environmentally, it is not persistent, bioaccumulative, and toxic (PBT) as per IFRA Environmental Standards, and its risk quotients for aquatic environments are acceptable (Api et al., 2018).
Applications in Biomass Conversion and Fragrance Industry
The compound is relevant in the catalytic conversion of biomass to value-added products. Its acetalization to form cyclic dioxolane is used in synthesizing chemicals for fragrance, cosmetics, food and beverage additives, pharmaceuticals, detergents, and lacquer industries. Efficient catalysts like 20% Cs-DTP/K-10 have been developed for this acetalization, providing high conversion rates and selectivity (Yadav & Katole, 2014).
Chemoenzymatic Synthesis in Pharmaceutical Applications
Ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate, a closely related compound, has been synthesized chemoenzymatically and used in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin, an important cholesterol-lowering drug, and natural styryl lactone cryptomoscatone E1 (Ramesh et al., 2017).
Use in Corrosion Inhibition
Quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, demonstrate effectiveness as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations support the experimental data, showing a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Application in Sugar Derivative Protection
2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters, derived from reactions involving similar compounds, offer a new method for preparing sugar derivatives with easily removable protecting groups. This strategy has been successfully applied in the preparation of specific sugar compounds (Özgener & Yüceer, 2002).
Antiviral Activity
N-substituted pyrimidine acyclic nucleosides, synthesized by coupling reactions involving related compounds, show moderate to high antiviral activities against hepatitis B virus. This highlights its potential in developing antiviral treatments (Abdel-Rahman et al., 2009).
作用機序
特性
IUPAC Name |
ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMFXGRFHPQCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)


![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)
